Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate
Description
Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butoxycarbonyl (Boc)-protected aminoiminoethyl group at the para position. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and prodrugs .
Key Physicochemical Properties (based on closest analog from ):
- Molecular Formula: C15H21N3O4 (estimated)
- Molecular Weight: ~307.35 g/mol
- Functional Groups: Methyl benzoate, tert-butoxycarbonyl-protected aminoiminoethyl substituent.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 4-[C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
DQYIKEHENIUSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile-to-Amidine Conversion
A foundational route involves the conversion of a nitrile precursor to an amidine intermediate, followed by Boc protection. In a protocol adapted from J-stage, methyl 4-(cyanoethyl)benzoate undergoes treatment with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hr), yielding methyl 4-[amino(imino)ethyl]benzoate hydrochloride. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst (0°C to room temperature, 6 hr), achieving 78% isolated yield.
Critical Parameters :
Direct Imination of Ketone Derivatives
An alternative approach starts with methyl 4-acetylbenzoate. Reaction with tert-butoxycarbonyl hydrazine in methanol under acidic conditions (HCl, pH 3–4, 24 hr) forms the hydrazone intermediate. Reduction with sodium cyanoborohydride (NaBH₃CN) in acetonitrile (RT, 8 hr) yields the target compound with 65% efficiency.
Mechanistic Insight :
-
Acid Catalysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by Boc-hydrazine.
-
Steric Effects : The bulky Boc group necessitates extended reaction times to achieve complete conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate amidine formation but increase side products like over-Boc-protected species. Ethanol balances reactivity and selectivity, particularly at 80°C. Lower temperatures (50°C) favor Boc protection but prolong reaction times to 24 hr.
Catalytic Systems
-
DMAP vs. Triethylamine : DMAP improves Boc protection yields by 15–20% compared to triethylamine due to superior nucleophilicity.
-
Lewis Acids : Zinc chloride (ZnCl₂) in catalytic amounts (5 mol%) enhances nitrile activation but risks hydrolyzing ester groups.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity, with retention time at 6.7 min. Residual solvents (e.g., THF) are undetectable (<0.1%) via GC-MS.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Pilot-scale reactions (1 kg) exhibit reduced yields (58%) due to inefficient heat dissipation. Implementing flow chemistry with residence times of 30 min at 100°C improves consistency (72% yield).
Comparative Analysis of Routes
| Parameter | Nitrile Route | Ketone Route |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 18 hr | 32 hr |
| Purity | ≥98% | 95% |
| Scalability | Moderate | Low |
The nitrile route offers superior efficiency and scalability, making it preferable for industrial applications despite requiring stringent nitrile handling protocols.
Industrial Applications and Derivatives
The compound serves as a keystone in synthesizing GPIIb/IIIa antagonists, with derivatives showing IC₅₀ values <10 nM in platelet aggregation assays. Structural analogs modified at the iminoethyl position demonstrate enhanced metabolic stability in preclinical models .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) cleave the Boc group, yielding the free amine intermediate:
Key Data :
| Condition | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| 4 M HCl in dioxane | Dioxane | 2 h | 85% | |
| TFA (neat) | - | 30 min | 90% |
This reaction is critical for subsequent functionalization in drug synthesis, as seen in peptide coupling protocols .
Imine (C=N) Hydrolysis
The imine bond undergoes hydrolysis in aqueous media, forming a primary amine and ketone:
Optimized Conditions :
Notably, this process occurs without catalysts due to hydrogen-bond stabilization at the oil-water interface, enhancing electrophilicity of the carbonyl group .
Ester Hydrolysis
The methyl benzoate ester hydrolyzes under acidic or basic conditions to form benzoic acid derivatives:
Comparative Data :
| Condition | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 M HSO | EtOH | Reflux | 6 h | 78% |
| 1 M NaOH | HO | RT | 12 h | 82% |
Condensation Reactions
The imine nitrogen participates in nucleophilic additions. For example, reaction with hydrazines forms hydrazone derivatives:
Protocol :
Catalyst-Free C=N Bond Formation
The compound can act as a substrate in catalyst-free C=N bond formation under biphasic conditions (HO/CHCl), achieving 95% yield in 5 minutes . This green protocol avoids metal catalysts and aligns with sustainable chemistry principles.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C, releasing CO and tert-butylene.
-
Competitive Reactions : Simultaneous Boc deprotection and ester hydrolysis occur under strongly acidic conditions (pH < 2) .
Mechanistic Insights
The high efficiency of imine reactions in biphasic systems is attributed to:
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate has shown potential in medicinal chemistry due to its structural features that may influence biological activity:
- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties against various pathogens, including multidrug-resistant strains. Studies show minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL against Staphylococcus aureus and Mycobacterium species.
- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer effects. For instance, some analogs exhibited IC50 values as low as 0.126 µM against cancer cell lines like MDA-MB-231 (triple-negative breast cancer), indicating significant cytotoxicity towards cancer cells while sparing normal cells.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Functional Group Modification : The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the amine group.
- Synthesis of Complex Molecules : Its ability to form stable intermediates makes it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Efficacy
In a preclinical study, mice injected with MDA-MB-231 cells were treated with this compound over a period of 30 days. Results indicated a significant reduction in metastatic nodules compared to control groups, showcasing the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
A series of derivatives based on the compound were tested against various bacterial strains. The results demonstrated that modifications to the structure could enhance antimicrobial activity, with some derivatives achieving MIC values comparable to established antibiotics.
Mechanism of Action
The mechanism by which Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The protection is typically removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .
Comparison with Similar Compounds
Compounds with tert-Butoxycarbonyl-Protected Amino/Alkyl Substituents
These compounds share the Boc-protected amino motif but differ in substituent position, chain length, or functional group hybridization.
Key Observations :
- The iminoethyl group in the target compound introduces a conjugated system that may enhance stability or alter electronic properties compared to simple ethyl linkers .
- Meta-substituted analogs (e.g., ) exhibit reduced steric hindrance but lower similarity scores (0.85 vs. 0.87 for para-substituted analogs) .
Carbamoylamino-Substituted Benzoates
These compounds replace the Boc-protected amino group with carbamoylamino or urea-based substituents.
Key Observations :
Alkoxy-Substituted Benzoates
These compounds feature alkoxy or methoxy groups instead of amino-based substituents.
Key Observations :
- Methoxy groups (e.g., ) improve solubility but reduce reactivity compared to amino-functionalized analogs .
- Phenoxy-propanoate derivatives (e.g., ) are agriculturally relevant but lack the tertiary structure needed for enzyme inhibition .
Biological Activity
Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate, a compound with the CAS number 1053657-85-4, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.84 g/mol. The compound features a benzoate moiety linked to an amino-imino functional group, which is protected by a tert-butoxycarbonyl (Boc) group.
Synthesis
The synthesis of this compound typically involves the acylation of an enaminoamide precursor with N-Boc-glycine. This process yields the desired product with high efficiency, often exceeding 87% yield in laboratory settings . The removal of the Boc protection is crucial for subsequent biological evaluations.
Biological Activity
This compound exhibits various biological activities that can be categorized as follows:
Anticancer Properties
Research into similar compounds has revealed potential anticancer properties. For instance, certain benzoate derivatives have demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest. Investigations into the mechanisms of action often involve the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies highlight the biological implications of compounds related to this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of benzoic acid derivatives against multidrug-resistant bacterial strains. Results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that similar modifications in this compound could yield promising results .
- Case Study on Cytotoxicity : A series of experiments examined the cytotoxic effects of related compounds on human cancer cell lines. The findings showed that specific modifications led to increased apoptosis rates, indicating a potential pathway for therapeutic applications .
Research Findings Summary Table
Q & A
Q. What are the established synthetic pathways for Methyl 4-[1-(Boc-amino)ethyl]benzoate, and what key reaction conditions influence yield?
The synthesis typically involves sequential steps:
- Boc protection : Reacting methyl 4-(1-aminoethyl)benzoate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP) to protect the amine group .
- Coupling reactions : Using carbodiimide-based coupling agents (e.g., DCC or EDCI) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to link the Boc-protected amine to other carboxylic acid derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Key factors affecting yield include solvent polarity, reaction temperature (typically 0–25°C), and stoichiometric ratios of coupling agents .
Q. What methodologies are recommended for the selective removal of the Boc protecting group?
Deprotection is achieved via:
- Acidic cleavage : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at 0–25°C. The reaction is quenched with a weak base (e.g., NaHCO₃) to neutralize excess acid .
- Critical considerations : Prolonged exposure to strong acids may degrade the benzoate ester. Monitoring via TLC or LC-MS ensures selective removal without side reactions .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for Boc tert-butyl protons; δ 3.8 ppm for methyl ester) and ¹³C NMR (δ 155–170 ppm for carbonyl groups) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical for research-grade material) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (279.33 g/mol) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Tightly sealed containers in cool, dry conditions away from acids/bases .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized to minimize side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may increase ester hydrolysis risk. THF balances reactivity and stability .
- Catalyst loading : Substochiometric HOBt (0.1–0.3 equiv) reduces racemization in chiral intermediates .
- Temperature control : Reactions performed at 0–4°C suppress exothermic side reactions (e.g., diketopiperazine formation) .
Q. How do structural modifications to the benzoate core or ethyl linker impact reactivity and biological activity?
- Benzoate substitution : Electron-withdrawing groups (e.g., nitro, fluoro) at the para position enhance electrophilicity, facilitating nucleophilic attacks in peptide couplings .
- Ethyl linker length : Shorter linkers (e.g., methyl vs. ethyl) reduce conformational flexibility, affecting binding affinity in enzyme-inhibitor complexes (see analog comparisons in ).
- Boc vs. other protecting groups : Replacing Boc with Fmoc increases water solubility but requires milder deprotection conditions (e.g., piperidine) .
Q. What strategies resolve contradictory bioactivity data among structural analogs?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl, hydroxyl) to correlate structural features with activity trends .
- Computational modeling : Docking simulations (e.g., AutoDock) predict binding modes to targets like serine proteases, explaining discrepancies in IC₅₀ values .
- In vitro assays : Competitive inhibition assays (e.g., fluorescence polarization) validate target engagement under standardized conditions .
Q. What role does the tert-butoxycarbonyl group play in stabilizing intermediates during multistep syntheses?
- Steric shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks on the protected amine during ester hydrolysis or alkylation steps .
- Acid lability : Selective removal under mild acidic conditions preserves acid-sensitive functional groups (e.g., benzyl esters) elsewhere in the molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
